![molecular formula C16H18N2OS B3004576 N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide CAS No. 302804-47-3](/img/structure/B3004576.png)
N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide
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Description
Piperidine is a six-membered heterocyclic compound, including one nitrogen atom and five carbon atoms . It’s a key synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry . Thiophene-2-carboxamide derivatives have led to the development of new antibiotic and antibacterial drugs.
Synthesis Analysis
Piperidine derivatives can be synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of thiophene-2-carboxamide derivatives would depend on the specific substituents attached to the thiophene and carboxamide groups.Scientific Research Applications
Synthesis and Pharmacological Applications
Piperidine derivatives, such as N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and are crucial in drug design due to their structural versatility and biological activity . The synthesis of these compounds involves various intra- and intermolecular reactions, leading to a wide range of derivatives with potential pharmacological applications.
Anticancer Agents
Compounds with the piperidine nucleus have been utilized as anticancer agents. The structural features of piperidine derivatives contribute to their efficacy in targeting cancer cells. Research has shown that these compounds can interfere with cancer cell proliferation and may induce apoptosis .
Antimicrobial and Antibacterial Drugs
Thiophene-2-carboxamide derivatives have shown promise as new antibiotic and antibacterial drugs. Research indicates that certain synthesized compounds from this class exhibit significant antibiotic activity against both Gram-positive and Gram-negative bacteria.
Antiviral and Antimalarial Applications
Piperidine derivatives are also being explored for their antiviral and antimalarial properties. These compounds have shown effectiveness in inhibiting viral replication and reducing the spread of malaria parasites .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory properties of piperidine derivatives make them suitable for the treatment of pain and inflammation. They work by modulating pain pathways and reducing inflammatory responses in the body .
Neuroprotective and Anti-Alzheimer’s Potential
Piperidine derivatives have been studied for their neuroprotective effects and potential in treating neurodegenerative diseases like Alzheimer’s. These compounds may help in protecting nerve cells from damage and improving cognitive functions .
properties
IUPAC Name |
N-(4-piperidin-1-ylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(15-5-4-12-20-15)17-13-6-8-14(9-7-13)18-10-2-1-3-11-18/h4-9,12H,1-3,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTQRTZDQIEVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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